

Detajmium: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Detajmium

Cat. No.: B15585656

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Detajmium, also known as **Detajmium** Bitartrate, is an antiarrhythmic compound with potential as a neuroprotective agent. Primarily classified as a Class I/C antiarrhythmic, its mechanism of action involves the blockade of sodium channels in cardiac muscle. Emerging research also suggests a role in the modulation of cholinergic pathways, indicating its potential therapeutic application in neurodegenerative diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and known experimental data for **Detajmium**, intended to support further research and development.

Chemical Structure and Properties

Detajmium is a complex organic molecule. Its chemical identity and fundamental properties are summarized below.

Chemical Structure:

- IUPAC Name: (1R,9R,10S,13S,14R,15R,16S,17R,18R)-15-[3-(diethylamino)-2-hydroxypropyl]-13-ethyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol; (2R,3R)-2,3,4-trihydroxy-4-oxobutanoate^[1]
- Molecular Formula: C₃₁H₄₇N₃O₉^[1]

- CAS Number: 33774-52-6[1]

Physicochemical Properties:

Property	Value	Source
Molecular Weight	605.7 g/mol	[1]
Exact Mass	605.33123009 Da	[1]
Topological Polar Surface Area	185 Å ²	[1]
Heavy Atom Count	43	[1]
Formal Charge	0	[1]
Complexity	909	[1]
Isotope Atom Count	0	[1]
Defined Atom Stereocenter Count	12	[2]
Undefined Atom Stereocenter Count	1	[2]
Defined Bond Stereocenter Count	0	[1]
Undefined Bond Stereocenter Count	0	[1]
Covalently-Bonded Unit Count	2	[1]
Compound Is Canonicalized	Yes	[1]

Pharmacodynamics

Detajmium's primary pharmacodynamic effect is the blockade of cardiac sodium channels, leading to its classification as a Class I/C antiarrhythmic agent.[3]

Electrophysiological Effects on Cardiac Fibers:

The following data is derived from a study on isolated dog cardiac ventricular and Purkinje fibers.[3]

Parameter	Tissue	Concentration	Effect
Maximum Rate of Depolarization (Vmax)	Dog Ventricular Muscle	1 μ M	↓ from 236.7 ± 28.9 to 177.3 ± 22.5 V/s
Action Potential Amplitude (APA)	Dog Purkinje Fibers	1 μ M	↓ from 111.1 ± 12.3 to 100.0 ± 2.5 mV
Action Potential Duration (APD90)	Dog Purkinje Fibers	1 μ M	↓ from 359.0 ± 17.5 to 262.1 ± 12.3 ms
Maximum Rate of Depolarization (Vmax)	Dog Purkinje Fibers	1 μ M	↓ from 687.5 ± 57.2 to 523.7 ± 58.2 V/s
Recovery Kinetics of Vmax (Time Constant)	Dog Cardiac Fibers	1 μ M	348.16 ± 57.43 s

Potential Therapeutic Applications

Cardiac Arrhythmias

As a Class I/C antiarrhythmic, **Detajmium**'s primary therapeutic application is in the management of cardiac arrhythmias. Its mechanism of action, the blockade of fast sodium channels, is effective in suppressing abnormal cardiac rhythms.[3]

Neurodegenerative Diseases

Research indicates that **Detajmium** may have neuroprotective properties, with potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. This is thought to be mediated through the modulation of cholinergic pathways. However, detailed clinical data on this application is currently limited.

Experimental Protocols

Assessment of Sodium Channel Blockade in Cardiac Fibers

This protocol is based on the methodology described by Hála et al. (1994).[3]

Objective: To determine the electrophysiological effects of **Detajmium** on cardiac action potentials.

Materials:

- Isolated cardiac preparations (e.g., dog ventricular muscle and Purkinje fibers)
- Tyrode's solution
- **Detajmium** bitartrate
- Conventional intracellular microelectrode recording setup
- Stimulator

Procedure:

- Isolate cardiac ventricular muscle and Purkinje fibers from a suitable animal model.
- Mount the preparations in a tissue bath superfused with Tyrode's solution at 37°C and gassed with a 95% O₂ / 5% CO₂ mixture.
- Drive the preparations at a constant frequency (e.g., 1 Hz) using a stimulator.
- Impale the cells with glass microelectrodes filled with 3 M KCl to record transmembrane action potentials.
- Record baseline action potential parameters, including resting potential (RP), action potential amplitude (APA), action potential duration at 90% repolarization (APD90), and maximum rate of depolarization (Vmax).
- Introduce **Detajmium** into the superfusing solution at the desired concentration (e.g., 1 μM).
- After a suitable equilibration period, record the action potential parameters again.

- To study frequency-dependent block, vary the stimulation frequency and measure V_{max} at each frequency in the presence and absence of **Detajmium**.
- To determine the recovery kinetics, use a train of stimuli followed by a test pulse at varying intervals and measure the recovery of V_{max} .

Data Analysis:

- Compare the action potential parameters before and after **Detajmium** application using appropriate statistical tests.
- Plot the fractional block of V_{max} as a function of stimulation frequency.
- Fit the recovery of V_{max} data to an exponential function to determine the time constant of recovery.



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Experimental Workflow for Assessing Sodium Channel Blockade.

Cholinergic Pathway Modulation: Acetylcholinesterase Inhibition Assay

This is a generalized protocol to assess the potential of **Detajmium** to inhibit acetylcholinesterase (AChE), a key enzyme in the cholinergic pathway.

Objective: To determine the in vitro inhibitory effect of **Detajmium** on AChE activity.

Materials:

- Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

- Acetylthiocholine iodide (ATCI)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (pH 8.0)
- **Detajmium** bitartrate
- 96-well microplate reader

Procedure:

- Prepare a stock solution of **Detajmium** in a suitable solvent and make serial dilutions to obtain a range of test concentrations.
- In a 96-well plate, add phosphate buffer, DTNB solution, and the **Detajmium** test solution to the appropriate wells.
- Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
- Initiate the reaction by adding the substrate, ATCI, to all wells.
- Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
- Include control wells with no inhibitor (100% enzyme activity) and blank wells (no enzyme).

Data Analysis:

- Calculate the rate of reaction for each concentration of **Detajmium**.
- Determine the percentage of AChE inhibition for each concentration relative to the control.
- Plot the percentage of inhibition against the logarithm of the **Detajmium** concentration and determine the IC_{50} value.



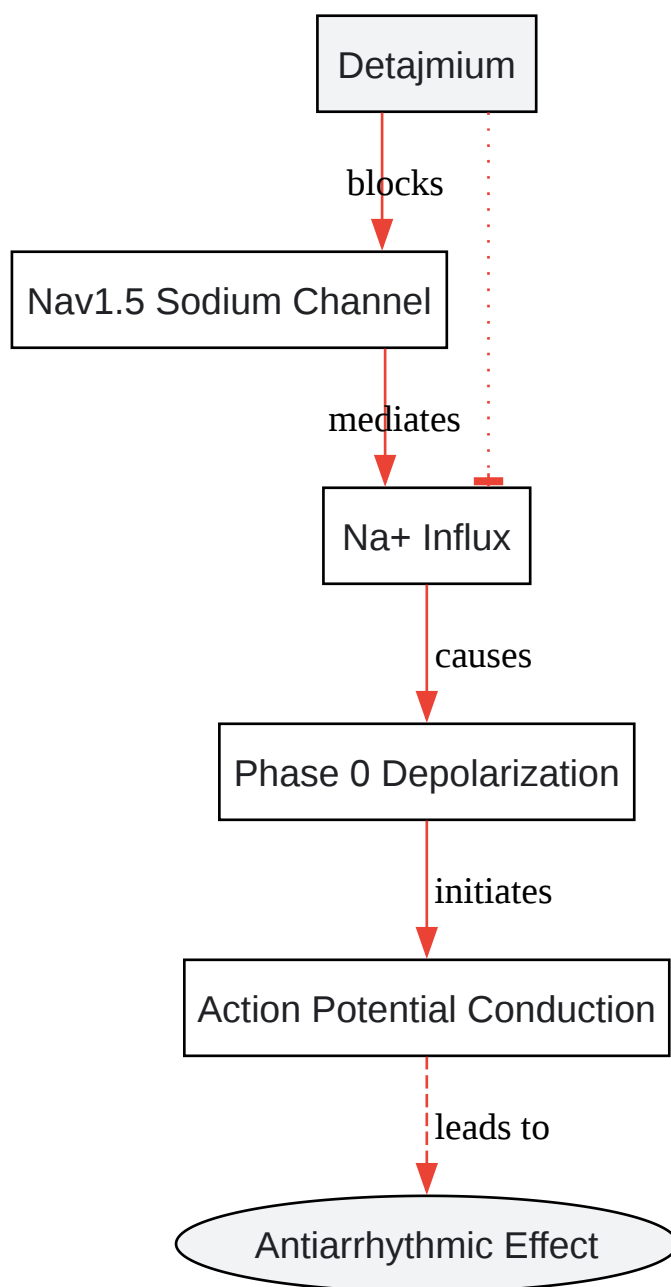
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Workflow for Acetylcholinesterase Inhibition Assay.

Signaling Pathways

Sodium Channel Blockade in Cardiomyocytes

Detajmium exerts its antiarrhythmic effect by blocking the voltage-gated sodium channels (Nav1.5) in the cell membrane of cardiomyocytes. This reduces the influx of sodium ions during phase 0 of the cardiac action potential, thereby slowing the rate of depolarization and the conduction of the electrical impulse.

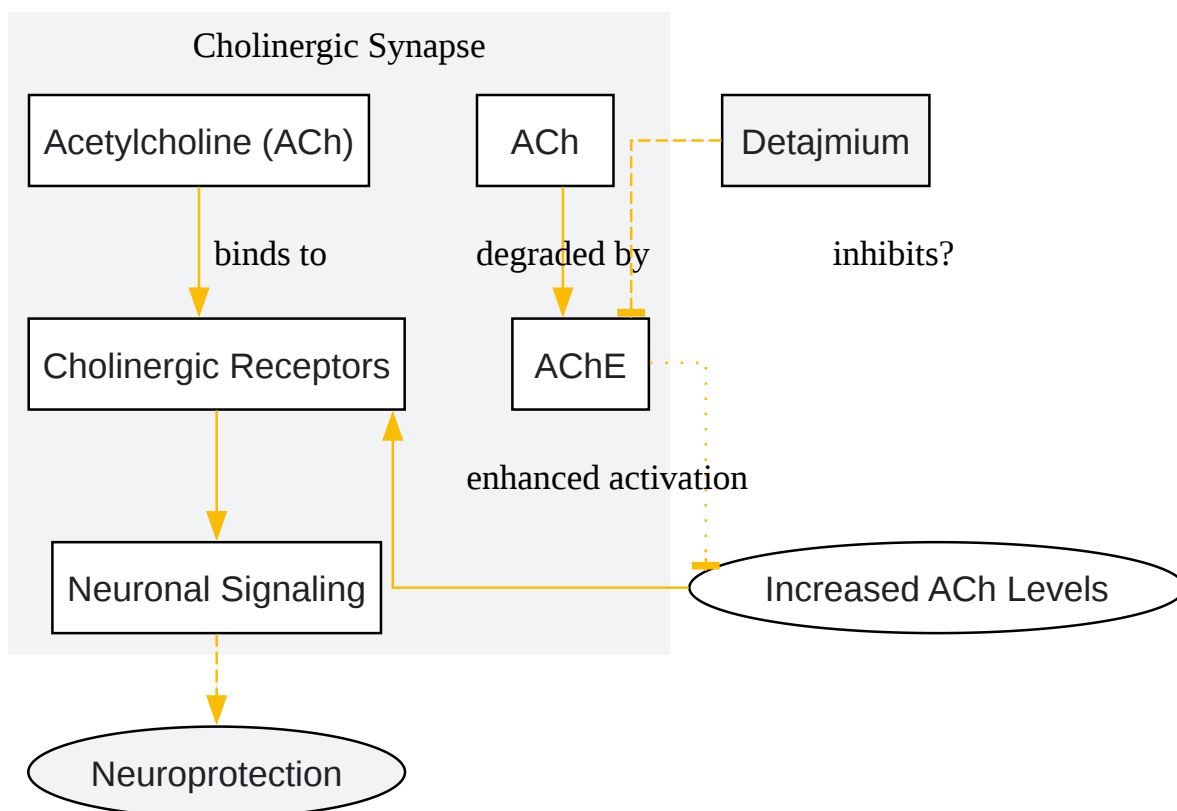


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*Mechanism of Action of **Detajmium** on Cardiac Sodium Channels.*

Potential Modulation of Cholinergic Signaling

The neuroprotective effects of **Detajmium** are hypothesized to involve the modulation of cholinergic signaling. This could occur through various mechanisms, such as the inhibition of acetylcholinesterase (AChE), which would increase the levels of acetylcholine in the synaptic cleft, or through direct interaction with cholinergic receptors.



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*Hypothesized Cholinergic Modulation by **Detajmium**.*

Conclusion

Detajmium is a promising compound with a well-established role as a Class I/C antiarrhythmic and emerging potential as a neuroprotective agent. This guide provides a summary of the current knowledge on its chemical structure, properties, and biological activities. Further research is warranted to fully elucidate its pharmacokinetic profile, the precise mechanisms of its neuroprotective effects, and its clinical efficacy in neurodegenerative diseases. The experimental protocols and pathway diagrams presented here offer a framework for future investigations into this multifaceted molecule.

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